3-Bromo-2-chloro-6-iodobenzoic acid
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Overview
Description
3-Bromo-2-chloro-6-iodobenzoic acid: is a halogenated benzoic acid derivative with the molecular formula C7H3BrClIO2 and a molecular weight of 361.36 g/mol . This compound is characterized by the presence of three different halogen atoms (bromine, chlorine, and iodine) attached to the benzene ring, making it a unique and versatile chemical in various fields of research and industry.
Mechanism of Action
Mode of Action
It’s known that halogenated benzoic acids can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
The action, efficacy, and stability of 3-Bromo-2-chloro-6-iodobenzoic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds or enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-6-iodobenzoic acid typically involves multi-step reactions starting from a suitable benzoic acid derivative. One common method includes the sequential halogenation of the benzene ring. For instance, starting with 2-chlorobenzoic acid, bromination can be achieved using bromine in the presence of a catalyst, followed by iodination using iodine and an oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloro-6-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Halogenating agents like bromine or iodine in the presence of catalysts.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substituted Benzoic Acids: Formed through nucleophilic or electrophilic substitution.
Biaryl Compounds: Resulting from coupling reactions.
Scientific Research Applications
Chemistry: 3-Bromo-2-chloro-6-iodobenzoic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules through coupling reactions .
Biology and Medicine: In biological research, it serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals. Its unique halogenation pattern allows for the exploration of structure-activity relationships in drug design .
Industry: The compound is utilized in the development of advanced materials, including polymers and liquid crystals, due to its ability to introduce halogen atoms into the molecular structure .
Comparison with Similar Compounds
- 2-Chloro-6-iodobenzoic acid
- 3-Bromo-5-iodobenzoic acid
- 2-Bromo-6-iodobenzoic acid
Comparison: 3-Bromo-2-chloro-6-iodobenzoic acid is unique due to the presence of three different halogen atoms, which provides a higher degree of reactivity and versatility compared to compounds with fewer halogen substitutions. This makes it particularly valuable in complex synthetic applications and the development of novel materials .
Properties
IUPAC Name |
3-bromo-2-chloro-6-iodobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRFJVJQICPYLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)Cl)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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